molecular formula C23H34O5 B594114 17(R)-Resolvin D1 methyl ester CAS No. 937738-64-2

17(R)-Resolvin D1 methyl ester

Cat. No. B594114
M. Wt: 390.5
InChI Key: WUKVAFWBFGABJN-PFYFFMTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17®-Resolvin D1 methyl ester is a biochemical derived from both eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It is an aspirin-triggered epimer of RvD1 that reduces human polymorphonuclear leukocyte transendothelial migration, the earliest event in acute inflammation . The molecular formula of 17®-Resolvin D1 methyl ester is C23H34O5 .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the reaction of primary alkyl bromide with triphenylphosphine in refluxing acetonitrile .


Molecular Structure Analysis

The molecular structure of 17®-Resolvin D1 methyl ester is based on its molecular formula C23H34O5. The mono-isotopic mass is 390.240631 Da .


Chemical Reactions Analysis

Esters, including 17®-Resolvin D1 methyl ester, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides. All their reactions are applicable to both acyclic and cyclic esters, called lactones .

Scientific Research Applications

  • Anti-inflammatory and Transendothelial Migration Regulation : 17(R)-Resolvin D1 methyl ester, also known as AT-RvD1, has been shown to regulate human polymorphonuclear leukocyte transendothelial migration and exhibits anti-inflammatory properties. It is noted for its ability to resist rapid enzymatic inactivation, which may contribute to its therapeutic potential (Sun et al., 2007).

  • Prevention of Experimental Colitis : In mouse models of colitis, AT-RvD1 and its precursor 17(R)-hydroxy docosahexaenoic acid (17R-HDHA) showed significant anti-inflammatory effects. These compounds reduced various inflammatory markers and improved disease outcomes, suggesting their potential use in treating inflammatory bowel disease (IBD) (Bento et al., 2011).

  • Treatment of Dry Eye : In a murine model of dry eye, resolvin E1 and its methyl ester prodrug demonstrated effectiveness in reducing corneal staining and preserving goblet cell density. This suggests potential applications in the treatment of dry eye conditions (de Paiva et al., 2012).

  • Analgesic Effects for Arthritic Pain : Resolvins, including 17(R)-hydroxy-docosahexaenoic acid (17(R)HDoHE), have been identified as potent analgesics in animal models of inflammatory pain, particularly in arthritis. These findings suggest their potential as a new class of analgesics for treating inflammatory pain associated with arthritis (Xu & Ji, 2011).

  • Resolution of Sickle Cell Disease-Associated Inflammation : 17R-resolvin D1 (17R-RvD1) was found to be effective in reducing inflammation and vascular dysfunction in lung and kidney in a mouse model of sickle cell disease. This indicates its potential as a therapeutic strategy for the inflammatory vasculopathy associated with sickle cell disease (Matte’ et al., 2019).

  • Regulation of Transcription Machinery in Resolution-Phase Macrophages : Oral administration of Resolvin D1, which includes 17(R)-Resolvin D1 methyl ester, has been shown to selectively regulate the transcription machinery in mouse macrophages during the resolution of acute inflammation. This demonstrates its capacity to modify transcription control machinery as part of its mechanism of action (Recchiuti et al., 2014).

properties

IUPAC Name

methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKVAFWBFGABJN-PFYFFMTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17(R)-Resolvin D1 methyl ester

Citations

For This Compound
1
Citations
A Obrosov, LJ Coppey, H Shevalye… - Journal of neurology & …, 2017 - ncbi.nlm.nih.gov
Objective Fish oil is enriched in omega-3 polyunsaturated fatty acids primarily eicosapentaenoic and docosahexaenoic fatty acids. Metabolites of these two polyunsaturated fatty acids …
Number of citations: 21 www.ncbi.nlm.nih.gov

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